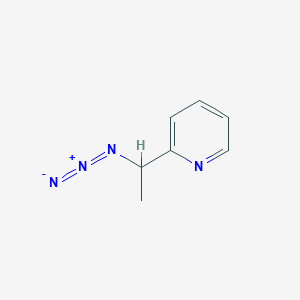
2-(1-Azidoethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Azidoethyl)pyridine is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethyl)pyridine typically involves the reaction of 2-(1-bromoethyl)pyridine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
2-(1-Bromoethyl)pyridine+NaN3→this compound+NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, safety measures must be in place due to the potentially explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Azidoethyl)pyridine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: 2-(1-Aminoethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2-(1-Azidoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or other molecules.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form stable products.
Mécanisme D'action
The mechanism of action of 2-(1-Azidoethyl)pyridine primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. In bioconjugation, for example, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, which are stable and bioorthogonal.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Bromoethyl)pyridine: A precursor in the synthesis of 2-(1-Azidoethyl)pyridine.
2-(1-Aminoethyl)pyridine: A reduction product of this compound.
2-(1-Hydroxyethyl)pyridine: Another derivative of pyridine with different reactivity.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds, including those with applications in pharmaceuticals, materials science, and bioconjugation.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2-(1-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3 |
Clé InChI |
YSXVHBJITPSGEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


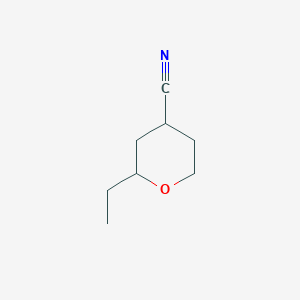




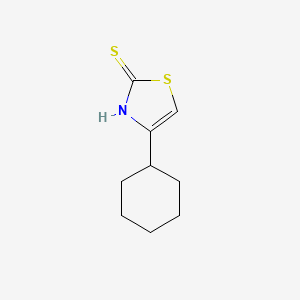

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)


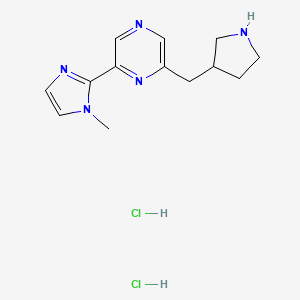
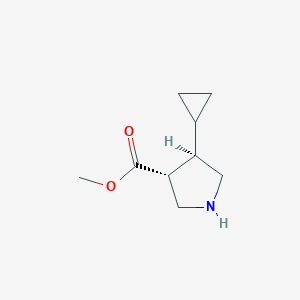
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
